6-Hydroxymelatonin

Beschreibung

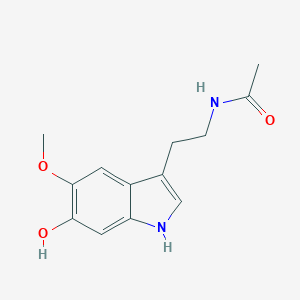

This compound is a naturally occurring, endogenous tryptamine that is the major active metabolite of the hormone melatonin. This compound (6-OHM) binds to and activates melatonin receptors, which is involved in regulating sleep and wake cycles and the synthesis and secretion of other neurotransmitters such as dopamine and GABA.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-(6-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-4-3-9-7-15-11-6-12(17)13(18-2)5-10(9)11/h5-7,15,17H,3-4H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMYMRCXOJJZYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176577 | |

| Record name | 6-Hydroxymelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Hydroxymelatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2208-41-5 | |

| Record name | 6-Hydroxymelatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2208-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxymelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002208415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxymelatonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxymelatonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYMELATONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV437T5077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxymelatonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004081 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Endogenous Functions of 6-Hydroxymelatonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxymelatonin (6-OHM) is the primary and major active metabolite of melatonin, an endogenous hormone pivotal in regulating circadian rhythms. Produced predominantly in the liver via cytochrome P450-mediated hydroxylation, this compound exhibits a range of biological activities that are of significant interest to the scientific and pharmaceutical research communities. As a full agonist of the melatonin receptors MT1 and MT2, it partakes in the physiological roles traditionally attributed to melatonin.[1] Furthermore, emerging evidence underscores its potent antioxidant and neuroprotective properties, in some instances surpassing those of its parent compound. This technical guide provides a comprehensive overview of the endogenous functions of this compound, presenting key quantitative data, detailed experimental methodologies for its study, and a visualization of its core signaling pathways.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule with well-established roles in chronobiology, immune function, and as an antioxidant. Its metabolism is a critical aspect of its biological activity, leading to the formation of several metabolites. Among these, this compound is the most abundant, resulting from the enzymatic activity of cytochrome P450 enzymes, primarily CYP1A2, in the liver.[2] Once formed, this compound is rapidly conjugated to form 6-sulfatoxymelatonin, which is then excreted in the urine. The urinary concentration of 6-sulfatoxymelatonin is a well-established and reliable biomarker for assessing the total nocturnal production of melatonin.[3][4][5]

Beyond its role as a metabolic byproduct, this compound is an active molecule in its own right. It functions as a full agonist at both MT1 and MT2 melatonin receptors, suggesting its involvement in the same signaling pathways as melatonin.[1] Moreover, it is a potent free radical scavenger and antioxidant, contributing significantly to the overall protective effects against oxidative stress attributed to melatonin.[1] Its neuroprotective capabilities have also been documented, highlighting its potential as a therapeutic agent in neurodegenerative disorders.[6][7] This guide will delve into the quantitative aspects of its function, the experimental approaches to its study, and the signaling cascades it initiates.

Quantitative Data

Receptor Binding and Enzyme Kinetics

As a full agonist of melatonin receptors, the binding affinity of this compound is crucial to understanding its physiological effects. While direct binding studies on this compound are limited, the data for melatonin provide a strong reference. The kinetic parameters of the primary enzyme responsible for its synthesis, CYP1A2, have been well-characterized.

| Parameter | Value | Target | Species | Comments | Reference |

| Melatonin Ki | 80 pM | MT1 Receptor | Human | Ki value for melatonin, a proxy for 6-OHM affinity as a full agonist. | [2] |

| Melatonin Ki | 383 pM | MT2 Receptor | Human | Ki value for melatonin, a proxy for 6-OHM affinity as a full agonist. | [2] |

| Km (Melatonin) | 25.9 ± 2.47 µM | CYP1A2 | Human | Michaelis-Menten constant for 6-hydroxylation of melatonin. | [8][9] |

| Vmax (Melatonin) | 10.6 ± 0.32 pmol/min/pmol P450 | CYP1A2 | Human | Maximum reaction velocity for 6-hydroxylation of melatonin. | [8][9] |

| Km (Melatonin) | 19.2 ± 2.01 µM | CYP1A1 | Human | Michaelis-Menten constant for 6-hydroxylation of melatonin. | [8][9] |

| Vmax (Melatonin) | 6.46 ± 0.22 pmol/min/pmol P450 | CYP1A1 | Human | Maximum reaction velocity for 6-hydroxylation of melatonin. | [8][9] |

| Km (Melatonin) | 30.9 ± 3.76 µM | CYP1B1 | Human | Michaelis-Menten constant for 6-hydroxylation of melatonin. | [8][9] |

| Vmax (Melatonin) | 5.31 ± 0.21 pmol/min/pmol P450 | CYP1B1 | Human | Maximum reaction velocity for 6-hydroxylation of melatonin. | [8][9] |

Physiological Concentrations

The concentration of this compound and its sulfated conjugate in biological fluids provides insight into the endogenous production of melatonin and its subsequent metabolism.

| Analyte | Fluid | Concentration Range | Condition | Comments | Reference |

| 6-Sulfatoxymelatonin | Urine (24h) | Age-dependent decrease | Healthy Individuals | Within-subject variation is lower than between-subject variation. | [6][10][11] |

| 6-Sulfatoxymelatonin | Urine (Night) | 15.1% within-subject variation | Healthy Individuals | Reflects nocturnal melatonin production. | [6][10] |

| Plasma Melatonin | Plasma | Correlates with urinary 6-OHM | Healthy Women | Correlation coefficient of 0.76 with 24h urinary 6-OHM excretion. | [3] |

| Plasma Melatonin | Plasma | Significantly lower in TB patients (p=0.037) | Tuberculosis Patients | Suggests altered melatonin metabolism in disease states. | |

| Urinary 6-Sulfatoxymelatonin | Urine | Significantly lower in TB patients (p<0.001) | Tuberculosis Patients | Corroborates plasma melatonin findings. |

Signaling Pathways

This compound, as a full agonist of MT1 and MT2 receptors, initiates signaling cascades typical of G-protein coupled receptors (GPCRs). These pathways are crucial for its diverse physiological effects.

G-Protein Coupled Receptor (GPCR) Signaling Cascade

Activation of MT1 and MT2 receptors by this compound leads to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. The primary G-protein associated with melatonin receptors is Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A secondary pathway involves the activation of Gαq, which stimulates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Downstream MAPK/ERK and PI3K/Akt Pathways

The initial GPCR signaling cascade further propagates through downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/Akt) pathways. These pathways are central to cellular processes such as proliferation, survival, and apoptosis, and their modulation by this compound likely underlies its neuroprotective and antioxidant functions.

Experimental Protocols

Quantification of this compound in Biological Fluids

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the quantification of this compound and its conjugates in plasma and urine.

-

Sample Preparation (Plasma):

-

To 200 µL of plasma, add 50 µL of an internal standard solution (e.g., melatonin-d4).

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Sample Preparation (Urine):

-

For total this compound (free and conjugated), enzymatic deconjugation is required.

-

Incubate a urine sample with β-glucuronidase/arylsulfatase at 37°C.

-

After deconjugation, perform solid-phase extraction (SPE) to clean up the sample.

-

Elute this compound from the SPE cartridge and evaporate the eluate.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Use a C18 reverse-phase column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI) mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.

-

Assessment of Neuroprotective Effects

Method: In Vitro Primary Neuronal Culture Assay

This protocol assesses the ability of this compound to protect primary neurons from induced apoptosis or excitotoxicity.

-

Primary Neuron Culture:

-

Isolate primary neurons from the desired brain region (e.g., cortex or hippocampus) of embryonic rodents.

-

Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically.

-

Plate the dissociated neurons onto coated culture plates (e.g., with poly-D-lysine and laminin).

-

Maintain the cultures in a suitable neurobasal medium supplemented with B27 and glutamine.

-

-

Induction of Neuronal Damage and Treatment:

-

After allowing the neurons to mature in culture, induce damage using a relevant stressor (e.g., glutamate for excitotoxicity, staurosporine for apoptosis, or hydrogen peroxide for oxidative stress).

-

Co-treat the neurons with varying concentrations of this compound or pre-treat before the insult.

-

-

Assessment of Neuroprotection:

-

Cell Viability Assays: Use assays such as MTT, LDH release, or Calcein-AM/Ethidium Homodimer-1 staining to quantify cell survival.

-

Apoptosis Assays: Measure markers of apoptosis, such as caspase-3 activity, TUNEL staining for DNA fragmentation, or Western blotting for apoptotic proteins (e.g., Bax, Bcl-2).

-

Morphological Analysis: Image the neurons and quantify neuronal morphology, including neurite length and branching, as indicators of neuronal health.

-

Evaluation of Antioxidant Capacity

Method: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), a measure of its antioxidant power.

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution (or standard antioxidant, e.g., Trolox) to a microplate well.

-

Add the FRAP reagent to the well and incubate at 37°C.

-

The reduction of the ferric-TPTZ complex to the ferrous form results in the formation of a blue-colored complex.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 593 nm).

-

-

Data Analysis:

-

Construct a standard curve using a known antioxidant (e.g., Trolox or ferrous sulfate).

-

Calculate the FRAP value of this compound, expressed as Trolox equivalents.

-

Conclusion

This compound is a biologically active metabolite of melatonin with significant endogenous functions. Its role as a full agonist at MT1 and MT2 receptors implicates it in the broad spectrum of physiological processes regulated by melatonin. Furthermore, its potent antioxidant and neuroprotective properties highlight its potential as a therapeutic target. The quantitative data, signaling pathway visualizations, and experimental protocols provided in this guide offer a foundational resource for researchers, scientists, and drug development professionals seeking to further investigate the physiological and pharmacological significance of this compound. Further research is warranted to fully elucidate its distinct roles compared to melatonin and to explore its therapeutic potential in a variety of pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin Metabolism and Sleep - Creative Proteomics [creative-proteomics.com]

- 5. brighamandwomens.org [brighamandwomens.org]

- 6. Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the antioxidant activity of melatonin and pinoline in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 in the Bioactivation of Melatonin to 6-Hydroxymelatonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role cytochrome P450 (CYP) enzymes play in the primary metabolic pathway of melatonin, its conversion to 6-hydroxymelatonin. Understanding this process is paramount for researchers in sleep science, neuropharmacology, and drug development, as the activity of these enzymes dictates the pharmacokinetic profile and bioavailability of both endogenous and exogenous melatonin. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the metabolic pathway and experimental workflows.

Cytochrome P450 Isozymes in Melatonin 6-Hydroxylation

The oxidative metabolism of melatonin to this compound is predominantly carried out by the cytochrome P450 superfamily of enzymes, primarily within the liver. Several CYP isozymes have been identified as catalysts for this reaction, with varying degrees of affinity and efficiency.

Key Isozymes Involved:

-

CYP1A2: This is the principal enzyme responsible for the 6-hydroxylation of melatonin in the human liver.[1][2][3][4][5] It exhibits the highest affinity for melatonin among the CYP enzymes.[2] Genetic variations in the CYP1A2 gene can significantly impact an individual's capacity to metabolize melatonin, leading to inter-individual differences in melatonin clearance.

-

CYP1A1: While primarily an extrahepatic enzyme found in tissues like the skin, lungs, and brain, CYP1A1 also contributes to the 6-hydroxylation of melatonin.[5][6][7]

-

CYP1B1: This extrahepatic enzyme, not typically found in the liver, has been shown to mediate the 6-hydroxylation of melatonin in tissues such as the brain and intestine.[1]

-

CYP2C19: Although its major role in melatonin metabolism is O-demethylation to N-acetylserotonin, CYP2C19 also contributes to a minor extent to the formation of this compound.[1][2][5]

-

CYP2C9: This enzyme is considered to have a minimal contribution to the 6-hydroxylation of melatonin.[3]

The 6-hydroxylation of melatonin is the main metabolic route, with the resulting this compound being rapidly conjugated with sulfate to form 6-sulfatoxymelatonin, which is then excreted in the urine.[1][3]

Quantitative Data: Kinetic Parameters of Melatonin 6-Hydroxylation

The efficiency of different CYP isozymes in catalyzing the 6-hydroxylation of melatonin can be quantitatively compared using their Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.

| CYP Isozyme | Km (μM) | Vmax (pmol/min/pmol P450) | Reference |

| CYP1A1 | 19.2 ± 2.01 | 6.46 ± 0.22 | [1] |

| CYP1A2 | 25.9 ± 2.47 | 10.6 ± 0.32 | [1] |

| CYP1B1 | 30.9 ± 3.76 | 5.31 ± 0.21 | [1] |

Table 1: Kinetic parameters for the 6-hydroxylation of melatonin by recombinant human CYP isozymes.

Experimental Protocols

The investigation of melatonin metabolism by cytochrome P450 enzymes typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes. Below are detailed methodologies for these key experiments.

In Vitro Melatonin 6-Hydroxylation Assay using Human Liver Microsomes

This protocol provides a framework for assessing the formation of this compound from melatonin in a system that mimics the hepatic metabolic environment.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Melatonin

-

This compound standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system:

-

NADP+

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Magnesium chloride (MgCl2)

-

-

Acetonitrile (ice-cold)

-

Incubator/water bath (37°C)

-

Microcentrifuge

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human liver microsomes (e.g., 0.2 mg/mL protein concentration)

-

Melatonin (at various concentrations to determine kinetics, e.g., 1-1000 µM)

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final concentrations of the components of the regenerating system are typically: 1 mM NADP+, 10 mM G6P, 1 U/mL G6PDH, and 5 mM MgCl2.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Carefully collect the supernatant and analyze it for the presence and quantity of this compound using a validated HPLC or LC-MS/MS method.

Quantification of this compound by HPLC

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier like 0.1% acetic acid. The exact ratio is optimized to achieve good separation of melatonin and this compound.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same matrix as the samples (e.g., the supernatant from a blank incubation).

-

Injection: Inject a fixed volume (e.g., 20 µL) of the standards and the sample supernatants onto the HPLC column.

-

Detection: Monitor the elution of the compounds using the detector. For fluorescence detection, excitation and emission wavelengths of approximately 285 nm and 345 nm, respectively, are commonly used for this compound.

-

Quantification: Identify the this compound peak in the sample chromatograms by comparing its retention time to that of the standard. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

Signaling Pathway: Melatonin 6-Hydroxylation

Experimental Workflow: In Vitro Melatonin Metabolism Assay

Conclusion

The 6-hydroxylation of melatonin, primarily mediated by CYP1A2, is a cornerstone of its metabolism and a critical determinant of its physiological and pharmacological effects. A thorough understanding of the roles of the various cytochrome P450 isozymes, their kinetic properties, and the experimental methods used to study this pathway is essential for advancing research in areas impacted by melatonin's biological functions. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers in this field.

References

- 1. Metabolism of melatonin by human cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of melatonin by cytochrome P-450s in rat liver mitochondria and microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of CYP1A2 in the hepatic metabolism of melatonin: studies with isolated microsomal preparations and liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melatonin Activation by Cytochrome P450 Isozymes: How Does CYP1A2 Compare to CYP1A1? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melatonin Activation by Cytochrome P450 Isozymes: How Does CYP1A2 Compare to CYP1A1? [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biosynthesis of 6-Hydroxymelatonin from Melatonin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the enzymatic conversion of melatonin to its primary metabolite, 6-hydroxymelatonin. It details the core biosynthetic pathway, the kinetics of the enzymes involved, and standardized experimental protocols for the analysis and quantification of this metabolic process.

Core Biosynthetic Pathway

The principal metabolic route for melatonin in humans is its conversion to this compound (6-OHM)[1][2][3]. This biotransformation is an aromatic hydroxylation reaction, predominantly catalyzed by a specific subset of the cytochrome P450 (CYP) superfamily of enzymes[4][5].

The reaction primarily occurs in the liver, where melatonin circulating in the bloodstream is rapidly metabolized[2][3][6]. However, the enzymes responsible are also expressed in extrahepatic tissues such as the skin, lungs, and brain, indicating that localized metabolism of melatonin also occurs[2][7][8].

The key enzymes mediating this conversion are:

-

CYP1A2: Recognized as the primary enzyme responsible for the 6-hydroxylation of melatonin in the liver[1][8][9][10]. Its high affinity and activity make it the foremost contributor to systemic melatonin clearance[9][11].

-

CYP1A1: This enzyme also contributes to the formation of this compound, particularly in extrahepatic tissues where it is more prominently expressed[7][8][11].

-

CYP1B1: Found in various extrahepatic tissues, including the brain and intestine, CYP1B1 has been shown to effectively 6-hydroxylate melatonin[8][11].

While 6-hydroxylation is the main pathway, a minor, competing reaction is O-demethylation, which converts melatonin to N-acetylserotonin (NAS)[7][8][11]. This reaction is primarily catalyzed by CYP2C19 and to a lesser extent by CYP1A2[8][11].

Following its formation, this compound is typically conjugated with sulfate to form 6-sulfatoxymelatonin, a more water-soluble compound that is readily excreted in the urine[1][3][5][12]. This sulfation step is crucial for the clearance of the metabolite from the body[13].

Quantitative Data: Enzyme Kinetics

The efficiency of the key cytochrome P450 enzymes in catalyzing the 6-hydroxylation of melatonin has been determined using recombinant human P450 isozymes. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax or kcat) provide insight into the affinity of the enzyme for the substrate and its catalytic turnover rate, respectively.

| Enzyme | Km (μM) | Vmax (pmol min-1 pmol-1 P450) | Reference |

| CYP1A1 | 19.2 ± 2.01 | 6.46 ± 0.22 | [7][11] |

| CYP1A2 | 25.9 ± 2.47 | 10.6 ± 0.32 | [7][11] |

| CYP1B1 | 30.9 ± 3.76 | 5.31 ± 0.21 | [7][11] |

These data indicate that while CYP1A1 has a slightly higher affinity for melatonin (lower Km), CYP1A2 exhibits the highest catalytic efficiency (Vmax), reinforcing its role as the principal enzyme in hepatic melatonin metabolism[11].

Experimental Protocols

This protocol describes a typical experiment to measure the formation of this compound from melatonin using human liver microsomes or recombinant CYP enzymes.

Objective: To determine the rate of enzymatic conversion of melatonin to this compound.

Materials:

-

Human liver microsomes (or recombinant CYP1A2, CYP1A1, CYP1B1)

-

Melatonin solution (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

This compound standard

-

Acetonitrile (for reaction quenching)

-

Internal standard (e.g., deuterated this compound-D4)

-

Microcentrifuge tubes, incubator, LC-MS/MS system

Procedure:

-

Preparation: Prepare a master mix containing the phosphate buffer and the NADPH regenerating system. Pre-warm all solutions to 37°C.

-

Reaction Initiation: In a microcentrifuge tube, combine the human liver microsomes (or recombinant enzyme) with the master mix. Initiate the reaction by adding the melatonin substrate solution. The final substrate concentration can range from 1-1000 µM to determine kinetics[9].

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes). The incubation time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This precipitates the proteins.

-

Sample Preparation: Centrifuge the tube at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the amount of this compound formed.

-

Quantification: Calculate the concentration of this compound by comparing its peak area ratio to the internal standard against a standard curve prepared with known concentrations of this compound.

This protocol outlines the procedure for measuring total this compound (free and conjugated) in human urine samples.

Objective: To accurately quantify the major melatonin metabolite in urine as a biomarker of endogenous melatonin production.

Materials:

-

Overnight urine samples

-

Acetate buffer (pH 5.0)

-

Solid Phase Extraction (SPE) cartridges (e.g., reverse-phase)

-

Methanol, Acetonitrile, Formic Acid, Ammonium Acetate (LC-MS grade)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Preparation: Thaw frozen urine samples. To a 2 mL aliquot of urine, add the internal standard solution[15].

-

Enzymatic Deconjugation: Add acetate buffer and β-glucuronidase/arylsulfatase enzyme solution to the urine sample. Incubate at 37°C for several hours (e.g., 4 hours or overnight) to hydrolyze the sulfate and glucuronide conjugates, liberating free this compound[14][15].

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the deconjugated urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove salts and polar impurities.

-

Elute the analytes (melatonin and this compound) with methanol or acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)[16]. A typical gradient runs for 5-10 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for melatonin, this compound, and their deuterated internal standards using Multiple Reaction Monitoring (MRM)[16].

-

Example Transition for this compound: m/z 249.1 → 190.1

-

Example Transition for this compound-D4: m/z 253.1 → 193.1[14]

-

-

-

Quantification: Construct a calibration curve by plotting the peak area ratios of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Logic of Enzyme Identification

The identification of specific CYP450 enzymes responsible for melatonin metabolism relies on a combination of experimental approaches. The logic involves moving from a complex system (liver microsomes) to highly specific systems (recombinant enzymes and selective inhibitors).

This deductive process, combining data from broad activity assays, specific inhibition studies[9], and confirmation with purified recombinant enzymes[11], provides strong evidence for the central role of CYP1A2, along with contributions from CYP1A1 and CYP1B1, in the biosynthesis of this compound.

References

- 1. Melatonin - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Item - Metabolism of melatonin : with focus on the influence of cytochrome P4501A2 - Karolinska Institutet - Figshare [openarchive.ki.se]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Melatonin as a medication and supplement - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Melatonin Metabolism in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 isoforms involved in melatonin metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [openresearch.surrey.ac.uk]

- 11. Metabolism of melatonin by human cytochromes p450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid and simple synthesis for the sulphate esters of 6-hydroxy-melatonin and N-acetyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of melatonin by cytochrome P-450s in rat liver mitochondria and microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. api.unil.ch [api.unil.ch]

- 15. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

- 16. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, this compound and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of 6-Hydroxymelatonin in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxymelatonin (6-OHM), the primary hepatic metabolite of melatonin, has traditionally been viewed as an inactive excretion product. However, emerging evidence suggests that this molecule possesses significant physiological activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's role in the CNS, focusing on its synthesis, metabolism, receptor interactions, and neuroprotective signaling pathways. Quantitative data are summarized, key experimental methodologies are outlined, and cellular signaling pathways are visualized to facilitate further research and drug development efforts in this promising area.

Introduction

Melatonin, the chief secretory product of the pineal gland, is well-recognized for its role in regulating circadian rhythms and its potent antioxidant properties. Its primary metabolite, this compound, is formed in the liver via cytochrome P450-mediated hydroxylation. While the majority of this compound is rapidly sulfated or glucuronidated for urinary excretion, a fraction remains unconjugated and can cross the blood-brain barrier.[1][2] Recent studies have begun to elucidate the direct physiological effects of this compound within the CNS, highlighting its potential as a neuroprotective agent. This guide will delve into the knowns and unknowns of this compound's function in the brain.

Synthesis and Metabolism in the Central Nervous System

While the liver is the primary site of melatonin hydroxylation, evidence suggests that cytochrome P450 enzymes capable of this conversion are also present in the brain.[3] Specifically, CYP1A1 and CYP1B1 are known to contribute to the formation of this compound.[4] Following its formation or entry into the CNS, this compound is predominantly found in its sulfated form, 6-sulfatoxymelatonin.[5] The concentration of unconjugated this compound in the cerebral cortex is remarkably low, estimated to be around 0.1% of the melatonin concentration.[3] In stark contrast, the concentration of 6-sulfatoxymelatonin can be up to 1000-fold greater than that of melatonin in the same region, suggesting a significant role for this conjugated metabolite within the CNS, although its specific functions remain largely unexplored.[5]

Experimental Protocol: Quantification of this compound in Brain Tissue

A highly sensitive and specific method for the simultaneous measurement of melatonin and this compound in biological samples is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

General Methodology:

-

Tissue Homogenization: Brain tissue is homogenized in a suitable buffer, often on ice, to release intracellular contents.

-

Extraction: The homogenate is subjected to a liquid-liquid or solid-phase extraction to isolate the indoles of interest from other cellular components. This step is critical for removing interfering substances.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase, typically consisting of a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile), is used to separate this compound from melatonin and other metabolites.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored for highly selective and sensitive quantification.[6][7][8]

Note: The detailed, step-by-step protocols for these procedures are often specific to the laboratory and the exact equipment used and are not fully available in the general scientific literature reviewed.

Quantitative Data

The following tables summarize the available quantitative data regarding the concentrations and receptor interactions of this compound in the central nervous system.

| Compound | Tissue/Fluid | Concentration | Species | Reference |

| This compound | Cerebral Cortex | ~0.1% of Melatonin | Mouse | [3][5] |

| 6-Sulfatoxymelatonin | Cerebral Cortex | ~1000-fold > Melatonin | Mouse | [5] |

Table 1: Concentrations of this compound and its Sulfate in the CNS.

| Receptor | Ligand | Affinity (pKi) | Activity | Reference |

| MT1 (human) | Melatonin | 9.89 (pKD) | Full Agonist | [3] |

| MT2 (human) | Melatonin | 9.56 (pKD) | Full Agonist | [3] |

| MT2 (human) | This compound | Not Reported | Partial Agonist (Intrinsic Activity = 0.82) | [3] |

Table 2: Receptor Binding and Activity Profile of this compound. Note: Specific Ki values for this compound at MT1 and MT2 receptors were not available in the reviewed literature.

Physiological Roles and Signaling Pathways

The primary physiological role of this compound in the CNS appears to be neuroprotection, largely attributed to its antioxidant properties.

Neuroprotective Effects

Studies have demonstrated that this compound can protect neurons from various insults, including oxidative stress induced by toxins and ischemia.[4][9] It has been shown to reduce lipid peroxidation and scavenge free radicals, thereby mitigating neuronal damage.[4]

Experimental Protocol: In Vivo Neuroprotection Assay

A common in vivo model to assess the neuroprotective effects of compounds like this compound involves the use of neurotoxins to induce specific neuronal damage.

General Methodology (e.g., using an iron-induced neurotoxicity model):

-

Animal Model: Male Wistar rats are commonly used.

-

Stereotaxic Surgery: Under anesthesia, a cannula is stereotaxically implanted into a specific brain region, such as the hippocampus.

-

Neurotoxin Administration: A solution of a neurotoxin, for example, ferrous chloride (FeCl2), is infused through the cannula to induce localized oxidative damage.

-

Treatment: this compound is administered, typically intraperitoneally, at a predetermined dose and time relative to the neurotoxin infusion.

-

Behavioral Assessment: Animals may be subjected to behavioral tests to assess functional deficits resulting from the neuronal damage and any amelioration by the treatment.

-

Histological and Biochemical Analysis: After a set period, the animals are euthanized, and their brains are removed. The brains are then processed for histological analysis (e.g., to assess the extent of neuronal damage) and biochemical assays (e.g., to measure markers of oxidative stress like lipid peroxidation).[9]

Note: The detailed, step-by-step protocols for these procedures are often specific to the laboratory and the exact equipment used and are not fully available in the general scientific literature reviewed.

Receptor-Mediated Signaling Pathways

As a partial agonist at the MT2 receptor and likely interacting with the MT1 receptor, this compound is presumed to activate downstream signaling cascades similar to those of melatonin. These pathways are crucial for mediating the neuroprotective and other physiological effects.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key cellular defense mechanism against oxidative stress. Melatonin is a known activator of this pathway.[10] It is highly probable that this compound, through its interaction with melatonin receptors, also modulates this pathway, leading to the upregulation of antioxidant enzymes.

Caption: Nrf2-ARE Signaling Pathway potentially activated by this compound.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in cell survival and proliferation. Melatonin has been shown to modulate this pathway, and it is plausible that this compound exerts similar effects.[11]

Caption: MAPK/ERK Signaling Pathway potentially modulated by this compound.

The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. Melatonin is known to influence CREB phosphorylation.[12][13] Given its interaction with melatonin receptors, this compound may also regulate CREB signaling.

Caption: CREB Signaling Pathway potentially influenced by this compound.

Future Directions and Conclusion

The study of this compound in the central nervous system is a nascent field with significant potential. While current evidence strongly suggests a neuroprotective role, several key questions remain. Future research should focus on:

-

Determining the precise binding affinities (Ki) of this compound for MT1 and MT2 receptors.

-

Elucidating the specific downstream signaling pathways uniquely activated or modulated by this compound in different neuronal populations.

-

Investigating the physiological role of the abundant 6-sulfatoxymelatonin in the CNS.

-

Conducting more extensive in vivo studies to evaluate the therapeutic potential of this compound in various models of neurodegenerative diseases.

References

- 1. Melatonin-Mediated Nrf2 Activation as a Potential Therapeutic Strategy in Mutation-Driven Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melatonin Represses Oxidative Stress-Induced Activation of the MAP Kinase and mTOR Signaling Pathways in H4IIE Hepatoma Cells Through Inhibition of Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of human recombinant melatonin mt1 and MT2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound protects against cyanide induced oxidative stress in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Age-related changes in serum melatonin in mice: higher levels of combined melatonin and this compound sulfate in the cerebral cortex than serum, heart, liver and kidney tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of an LC-MS/MS-Based Method for Quantifying Urinary Endogenous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Melatonin and this compound protect against iron-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Melatonin activates the Nrf2-ARE pathway when it protects against early brain injury in a subarachnoid hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Melatonin attenuates the cerebral ischemic injury via the MEK/ERK/p90RSK/bad signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Melatonin regulates the phosphorylation of CREB in ovine pars tuberalis - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Hydroxymelatonin: A Comprehensive Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxymelatonin (6-OHM), the primary hepatic metabolite of melatonin, is emerging as a potent neuroprotective agent with significant therapeutic potential. This technical guide provides an in-depth analysis of the core mechanisms underlying its neuroprotective effects, including its robust antioxidant and anti-inflammatory activities, its role in the modulation of apoptotic pathways, and its capacity for mitochondrial protection. This document summarizes key quantitative data from preclinical studies, offers detailed experimental protocols for an array of relevant assays, and visualizes the intricate signaling pathways implicated in 6-OHM's mode of action. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is oxidative stress, which leads to cellular damage and apoptosis.[1] Melatonin, a hormone primarily known for regulating circadian rhythms, has well-documented neuroprotective properties.[2] Its major metabolite, this compound, is now gaining attention for its own significant and, in some cases, more potent neuroprotective capabilities.[3][4] This guide delves into the scientific evidence supporting the neuroprotective role of this compound, providing a technical overview for advanced research and development.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are multifaceted, stemming from its ability to counteract several key pathological processes in neurodegeneration.

Antioxidant Properties

This compound is a powerful free radical scavenger, arguably even more potent than its parent compound, melatonin, in some contexts.[3][4] It effectively neutralizes a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to crucial cellular components like lipids, proteins, and DNA.[4][5]

-

Direct Radical Scavenging: this compound directly scavenges harmful free radicals, including the highly reactive hydroxyl radical (•OH) and superoxide anion (O2•−).[4] This direct interaction helps to break the cycle of oxidative damage that is a hallmark of neurodegenerative diseases.

-

Inhibition of Lipid Peroxidation: By neutralizing free radicals, this compound effectively inhibits lipid peroxidation, a destructive process that damages cell membranes and contributes to cellular dysfunction and death.[6][7]

Anti-inflammatory Effects

Neuroinflammation is a critical component of neurodegenerative disease progression. This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. While direct quantitative data on the inhibition of specific cytokines like TNF-α and IL-6 by this compound is still emerging, its parent compound, melatonin, has been shown to significantly reduce these inflammatory markers. Given their similar mechanisms, it is plausible that this compound shares these anti-inflammatory capabilities.

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. This compound has been shown to interfere with the apoptotic cascade at multiple points.

-

Inhibition of Cytochrome C Release: A critical step in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondria into the cytosol. This compound has been demonstrated to inhibit this release, thereby preventing the activation of downstream caspases.[3][5]

-

Suppression of Caspase-3 Activity: Caspase-3 is a key executioner caspase in the apoptotic pathway. Studies have shown that this compound can suppress the activity of caspase-3, directly halting the final steps of programmed cell death.[3][5]

Mitochondrial Protection

Mitochondrial dysfunction is a central feature of neurodegenerative diseases, leading to energy failure and increased oxidative stress. This compound plays a crucial role in preserving mitochondrial integrity and function.

-

Maintenance of Mitochondrial Membrane Potential: this compound helps to maintain the mitochondrial transmembrane potential, which is essential for proper mitochondrial function and the prevention of apoptosis.[5] However, it is important to note that in some studies, this protective effect was not sustained over longer periods.[3]

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data on the neuroprotective effects of this compound.

| Parameter | Cell Line/Model | Stressor | 6-OHM Concentration | Effect | Reference |

| Cell Viability | MNT-1 melanoma cells | UVB radiation | 10⁻¹¹ M | 24% protection | [8] |

| MNT-1 melanoma cells | UVB radiation | 10⁻⁹ M | 13% protection | [8] | |

| Antioxidant Activity | Rat brain homogenates | Potassium Cyanide (KCN) | Not specified | Significant reduction in superoxide anion generation | [7] |

| Rat brain homogenates | Potassium Cyanide (KCN) | Not specified | Commensurate reduction in lipid peroxidation | [7] | |

| Apoptosis Regulation | N2a neuroblastoma cells | Oxygen-Glucose-Serum Deprivation | Not specified | Inhibition of cytochrome C release | [3] |

| N2a neuroblastoma cells | Oxygen-Glucose-Serum Deprivation | Not specified | Inhibition of caspase 3 activity | [3] | |

| Mitochondrial Protection | N2a neuroblastoma cells | Oxygen-Glucose-Serum Deprivation | Not specified | Maintained mitochondrial transmembrane potential (short-term) | [3] |

Signaling Pathways

The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways. Based on the known actions of melatonin and its metabolites, the following pathways are proposed to be central to this compound's neuroprotective mechanisms.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade. Activation of this pathway promotes cell survival and inhibits apoptosis. Melatonin has been shown to activate this pathway, and it is highly likely that this compound exerts its anti-apoptotic effects, at least in part, through the activation of PI3K/Akt signaling.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade involved in cell survival and proliferation. Activation of the ERK pathway is often associated with neuroprotection. Melatonin has been shown to modulate this pathway, suggesting a similar role for this compound.

References

- 1. Differential anti-lipid peroxidative activity of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroprotective role of melatonin in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of 6-hydroxylmelatonin or melatonin in protecting neurons against ischemia/reperfusion-mediated injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Melatonin and this compound protect against iron-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects against cyanide induced oxidative stress in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Melatonin and Its Metabolites Ameliorate UVR-Induced Mitochondrial Oxidative Stress in Human MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxymelatonin: A Comprehensive Technical Guide to its Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxymelatonin (6-OHM), the primary hepatic metabolite of melatonin, is emerging as a potent antioxidant agent with significant potential in therapeutic applications. This technical guide provides an in-depth analysis of the antioxidant activity of 6-OHM, detailing its mechanisms of action, presenting available quantitative data, and outlining the experimental protocols for assessing its efficacy. The document also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological functions. While direct comparative quantitative data for 6-OHM across all standard antioxidant assays remains an area for further research, existing evidence strongly supports its superior or comparable antioxidant capacity relative to its parent compound, melatonin.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. While melatonin is a well-established antioxidant, recent research has increasingly focused on its metabolites, particularly this compound.[1] This guide consolidates the current scientific understanding of the antioxidant properties of 6-OHM, offering a valuable resource for researchers and professionals in drug development.

Mechanisms of Antioxidant Activity

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms, positioning it as a versatile and powerful protectant against oxidative damage.

Direct Radical Scavenging

Similar to its parent compound, 6-OHM is a potent free radical scavenger.[1] Its chemical structure, featuring an indoleamine core with a hydroxyl group, enables it to directly donate a hydrogen atom to neutralize a variety of highly reactive and damaging free radicals, including:

-

Hydroxyl Radical (•OH): One of the most reactive and damaging ROS.

-

Peroxyl Radicals (ROO•): Involved in the propagation of lipid peroxidation.

-

Superoxide Anion (O₂⁻•): A primary ROS generated in mitochondria.

-

Nitric Oxide (NO•): A signaling molecule that can become harmful at high concentrations.

Theoretical studies suggest that 6-OHM is a better peroxyl radical scavenger than melatonin, Trolox, caffeine, or genistein in both lipid and aqueous environments.[2]

Indirect Antioxidant Activity

Beyond direct scavenging, 6-OHM modulates endogenous antioxidant defense systems, primarily through the activation of key signaling pathways.

A critical mechanism of 6-OHM's indirect antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[3] Under conditions of oxidative stress, 6-OHM promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

Glutathione Peroxidase (GPx) [4]

This upregulation of the cellular antioxidant machinery provides a sustained defense against oxidative insults. Melatonin and its metabolites, including 6-OHM, have been shown to protect human melanocytes from UVB-induced oxidative stress through the activation of NRF2-dependent pathways.[3]

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are key regulators of cellular responses to stress. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis. Melatonin has been shown to repress the oxidative stress-induced activation of the ERK1/2 and p38 MAP kinase pathways.[5] While specific data for 6-OHM is limited, its structural and functional similarity to melatonin suggests it may exert similar modulatory effects, thereby contributing to its protective role against oxidative damage.

Quantitative Antioxidant Activity

A direct and comprehensive quantitative comparison of 6-OHM's antioxidant activity across various standardized assays is not extensively available in the current literature. However, existing studies consistently indicate its potent antioxidant capacity, often superior to melatonin. The following tables summarize the available information and provide a framework for future comparative studies.

Table 1: In Vitro Chemical-Based Antioxidant Assays

| Assay | Principle | This compound (6-OHM) | Melatonin | Reference Compound (e.g., Trolox, Ascorbic Acid) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Potent scavenging activity reported, but specific IC50 values are not consistently available in the literature. | IC50 values vary depending on the study, but it is an effective scavenger. | Ascorbic acid and Trolox are common standards with low IC50 values. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the pre-formed ABTS radical cation. | Strong scavenging activity reported, but specific TEAC values are not consistently available. | Demonstrates significant ABTS radical scavenging activity.[6] | Trolox is the standard, and results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Theoretical studies suggest it is a better peroxyl radical scavenger than Trolox.[2] | Shows good ORAC activity.[7] | Results are typically expressed as micromoles of Trolox Equivalents (µmol TE) per gram or mole. |

Table 2: Cell-Based Antioxidant Assays

| Assay | Principle | This compound (6-OHM) | Melatonin | Reference Compound (e.g., Quercetin) |

| CAA (Cellular Antioxidant Activity) Assay | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe within cultured cells, accounting for bioavailability and metabolism. | Expected to show high activity due to its ability to cross cell membranes and its potent radical scavenging properties. Specific EC50 values are not readily available. | Demonstrates cellular antioxidant activity. | Quercetin is a common standard, and results are often expressed as Quercetin Equivalents (QE). |

Note: The lack of standardized, directly comparable quantitative data for 6-OHM in these assays represents a significant gap in the literature and a key area for future research.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the antioxidant activity of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. N-Acetylserotonin and this compound against Oxidative Stress: Implications for the Overall Protection Exerted by Melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Melatonin enhances antioxidative enzyme gene expression (CAT, GPx, SOD), prevents their UVR-induced depletion, and protects against the formation of DNA damage (8-hydroxy-2'-deoxyguanosine) in ex vivo human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melatonin Represses Oxidative Stress-Induced Activation of the MAP Kinase and mTOR Signaling Pathways in H4IIE Hepatoma Cells Through Inhibition of Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets – comparison with reference antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

6-Hydroxymelatonin in Cellular Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a key contributor to the pathophysiology of numerous diseases. 6-Hydroxymelatonin (6-OHM), the major active metabolite of melatonin, has emerged as a potent antioxidant and cytoprotective agent. This technical guide provides a comprehensive overview of the role of this compound in combating cellular oxidative stress. It delves into its mechanisms of action, including direct radical scavenging and modulation of key signaling pathways such as the Nrf2 and MAPK pathways. This document summarizes available quantitative data on its antioxidant capacity, provides detailed experimental protocols for its study, and visualizes complex cellular processes through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Melatonin, a hormone primarily synthesized by the pineal gland, is well-known for its role in regulating circadian rhythms. However, extensive research has unveiled its potent antioxidant properties. The antioxidant effects of melatonin are not solely attributed to the parent molecule but are also mediated by its metabolites, which are often as, or even more, potent than melatonin itself. Among these, this compound (6-OHM) stands out as a significant contributor to the overall antioxidant capacity of melatonin.[1]

This compound is formed through the enzymatic hydroxylation of melatonin, primarily in the liver by cytochrome P450 enzymes.[2] It is also a byproduct of melatonin's breakdown upon exposure to light.[3] Similar to its parent compound, 6-OHM is a full agonist of the MT1 and MT2 receptors.[3] Crucially, it is recognized as a powerful antioxidant and neuroprotective agent, in some cases demonstrating greater potency than melatonin.[3]

This guide will explore the multifaceted role of this compound in mitigating cellular oxidative stress, providing a technical resource for the scientific community.

Mechanisms of Antioxidant Action

This compound combats oxidative stress through a combination of direct and indirect mechanisms.

Direct Radical Scavenging

This compound is an efficient scavenger of a variety of reactive oxygen and nitrogen species (RONS), thereby neutralizing their damaging effects on cellular components. Its direct scavenging activity has been reported against:

-

Peroxyl radicals (ROO•): Studies have shown that this compound is a better peroxyl radical scavenger than melatonin, Trolox, caffeine, and genistein in both lipid and aqueous environments.[4][5]

-

Hydroxyl radicals (•OH): The hydroxyl radical is one of the most reactive and damaging ROS. This compound effectively scavenges this radical.[4]

-

Superoxide anion (O₂•⁻): this compound has been shown to reduce superoxide anion generation.[4][6]

-

Singlet oxygen (¹O₂)

-

**Hydrogen peroxide (H₂O₂) **[3]

-

Peroxynitrite (ONOO⁻)

The presence of a phenol moiety in the structure of this compound is believed to be crucial for its potent free radical scavenging activities.[4]

Indirect Antioxidant Effects

Beyond direct scavenging, this compound exerts its antioxidant effects by modulating endogenous antioxidant defense systems.

Like melatonin, this compound can stimulate the expression and activity of key antioxidant enzymes, including:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and organic hydroperoxides.

By enhancing the activity of these enzymes, this compound strengthens the cell's intrinsic ability to neutralize ROS.

This compound influences critical signaling pathways involved in the cellular response to oxidative stress, most notably the Nrf2 and MAPK pathways.

Signaling Pathways Modulated by this compound

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

This compound, along with melatonin and other metabolites, has been shown to activate the Nrf2 pathway.[7][8] This activation leads to the increased expression of a suite of protective genes, including those encoding for:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H:quinone oxidoreductase 1 (NQO1)

-

Glutathione S-transferases (GSTs)

-

The catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM), the rate-limiting enzyme in glutathione synthesis.

The activation of the Nrf2-ARE pathway by this compound represents a significant mechanism for its indirect antioxidant and cytoprotective effects.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis, often in response to extracellular stimuli and cellular stress. The three main MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

While direct quantitative data for this compound's effect on MAPK signaling is limited, studies on melatonin provide valuable insights. Oxidative stress is known to activate the JNK and p38 pathways, which are generally associated with pro-inflammatory and pro-apoptotic responses. Conversely, the ERK pathway is often linked to cell survival and proliferation.

Melatonin has been shown to attenuate the H₂O₂-induced phosphorylation of p38 and ERK2, suggesting a modulatory role in the MAPK response to oxidative stress. It is plausible that this compound exerts similar effects, contributing to its cytoprotective properties by dampening stress-activated pro-apoptotic signals.

Data Presentation

The following tables summarize the available quantitative data on the antioxidant capacity of this compound and related compounds. It is important to note that direct IC₅₀ values for this compound are not consistently available in the literature for all assays. In such cases, data for melatonin is provided as a reference, with the understanding that this compound is generally considered to be a more potent antioxidant.

Table 1: Radical Scavenging Activity (IC₅₀ Values)

| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | Hydroxyl Radical Scavenging IC₅₀ (µM) | Superoxide Radical Scavenging |

| This compound | Data not available | Data not available | Data not available | Significantly reduces superoxide generation[6] |

| Melatonin | ~690 (for H₂O₂ scavenging)[1] | 3.89[9] | 23[9] | Data not available |

| Vitamin C (Ascorbic Acid) | 65[1] | 15.5[10] | Data not available | Data not available |

| Trolox (Vitamin E analog) | Data not available | 15.5[10] | Data not available | Data not available |

Table 2: Effects on MAPK Pathway Phosphorylation (Data for Melatonin)

| Treatment | p-p38 Fold Change | p-JNK Fold Change | p-ERK1 Fold Change | p-ERK2 Fold Change | Cell Type | Reference |

| H₂O₂ (0.5 mM) | Increased | Not specified | ~3.5-fold increase | ~20-fold increase | H4IIE Hepatoma | [11] |

| Melatonin (3 mM) + H₂O₂ | Attenuated increase | Not specified | No significant effect on H₂O₂-induced increase | Dramatically repressed H₂O₂-induced increase | H4IIE Hepatoma | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and oxidative stress.

Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Black 96-well plate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a black 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

DCFH-DA Staining: a. Prepare a 10 mM stock solution of DCFH-DA in DMSO. b. Dilute the stock solution in serum-free cell culture medium to a final working concentration of 10 µM immediately before use. c. Remove the treatment medium from the cells and wash once with PBS. d. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

Measurement: a. After incubation, remove the DCFH-DA solution and wash the cells twice with PBS. b. Add 100 µL of PBS to each well. c. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density.

Nrf2 Activation Assay (Western Blot for Nuclear Translocation)

This protocol outlines the procedure for assessing Nrf2 activation by measuring its accumulation in the nucleus via Western blotting.

Materials:

-

Cell lysis buffer for nuclear and cytoplasmic fractionation

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 or Histone H3 as nuclear marker, anti-GAPDH or β-actin as cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis: a. Culture and treat cells with this compound as desired. b. Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: a. Reprobe the membrane with antibodies against a nuclear marker (Lamin B1 or Histone H3) and a cytoplasmic marker (GAPDH or β-actin) to confirm the purity of the fractions. b. Quantify the band intensities using densitometry software. An increase in the Nrf2 signal in the nuclear fraction indicates activation.

Measurement of Antioxidant Enzyme Activity

Standardized commercial kits are available for measuring the activity of SOD, CAT, and GPx. The general principle for each is outlined below.

-

Superoxide Dismutase (SOD) Activity Assay: This assay typically utilizes a system that generates superoxide radicals, which then react with a detector molecule to produce a colored product. The activity of SOD in the sample inhibits this reaction, and the degree of inhibition is proportional to the SOD activity.

-

Catalase (CAT) Activity Assay: This assay measures the decomposition of a known concentration of hydrogen peroxide by catalase in the sample. The remaining H₂O₂ is then reacted with a probe to produce a colorimetric or fluorometric signal. The catalase activity is inversely proportional to this signal.

-

Glutathione Peroxidase (GPx) Activity Assay: This assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase. GSSG is formed upon the reduction of a hydroperoxide by GPx. The decrease in absorbance at 340 nm due to NADPH oxidation is proportional to the GPx activity.